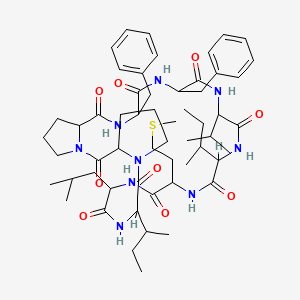

Cyclolinopeptide B

Description

Properties

IUPAC Name |

24,27-dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDMGDLQYNAXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H83N9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1058.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a naturally occurring cyclic nonapeptide isolated from flaxseed (Linum usitatissimum). It belongs to a class of compounds known as cyclolinopeptides, which have garnered significant interest in the scientific community due to their diverse and potent biological activities. Notably, this compound exhibits significant immunosuppressive properties, drawing comparisons to well-established immunosuppressant drugs.[1] This technical guide provides a comprehensive overview of the structure of this compound, including its amino acid composition, three-dimensional conformation, and the experimental methodologies employed for its characterization. Furthermore, it delves into its mechanism of action, offering insights for researchers in drug discovery and development.

Molecular Structure and Composition

This compound is a homodetic cyclic nonapeptide, meaning it consists of nine amino acids linked in a circular fashion solely through peptide bonds.

Amino Acid Sequence

The primary structure of this compound has been determined through a combination of chemical degradation and advanced spectrometric techniques.[2] The amino acid sequence is as follows:

cyclo(L-Methionyl-L-Leucyl-L-Isoleucyl-L-Prolyl-L-Prolyl-L-Phenylalanyl-L-Phenylalanyl-L-Valyl-L-Isoleucyl)

This can be represented using the one-letter code as: cyclo(M-L-I-P-P-F-F-V-I) .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₅₆H₈₃N₉O₉S |

| Molecular Weight | 1058.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, methanol (B129727), and chloroform. Limited solubility in water. |

| Chirality | All constituent amino acids are in the L-configuration. |

Three-Dimensional Conformation

The biological activity of this compound is intrinsically linked to its three-dimensional structure. The conformation of CLB in solution has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by computational molecular modeling.[1]

A critical feature of this compound's conformation is the presence of a cis peptide bond between the two adjacent proline residues (Pro⁴-Pro⁵). This cis-prolyl bond introduces a significant kink in the peptide backbone, which is a common feature in many biologically active cyclic peptides. All other peptide bonds in the ring are in the more common trans configuration.[3]

Conformational analysis using Nuclear Overhauser Effect (NOE) data from 2D NMR experiments (NOESY and ROESY) has provided insights into the spatial proximity of protons, allowing for the calculation of a solution structure. These studies have revealed a relatively rigid and folded conformation.

Tabulated NMR Data (Illustrative)

While a complete set of specific chemical shifts and coupling constants for every proton in this compound is extensive and best presented in specialized databases, the following table illustrates the type of data obtained from 2D NMR experiments that are crucial for structure determination.

| Proton Pair (Residue i - Residue j) | NOE Type | Inferred Distance |

| Ile³ αH - Pro⁴ δH | Sequential | Short |

| Pro⁴ αH - Pro⁵ δH | Sequential | Short |

| Phe⁶ NH - Phe⁷ NH | Sequential | Medium |

| Val⁸ αH - Ile⁹ NH | Sequential | Short |

| Met¹ NH - Ile⁹ αH | Ring Closure | Medium |

| Phe⁶ Aromatic H - Phe⁷ Aromatic H | Side Chain | Short |

This table is illustrative. Specific NOE constraints are used in computational software to generate a family of structures consistent with the experimental data.

Experimental Protocols for Structural Elucidation

The determination of the complex structure of this compound relies on a combination of sophisticated analytical techniques.

Isolation and Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To isolate and purify this compound from a crude extract of flaxseed.

Methodology:

-

Extraction: Cyclolinopeptides are typically extracted from flaxseed oil or defatted flaxseed meal using organic solvents such as methanol or a mixture of methanol and water.[4]

-

Sample Preparation: The crude extract is filtered and concentrated under reduced pressure. The residue is then redissolved in a suitable solvent for HPLC injection.

-

Chromatographic Conditions:

-

Column: A C18 or Phenyl-Hexyl reversed-phase column is commonly used.[5]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

-

Gradient: A linear gradient from a lower concentration of mobile phase B to a higher concentration is employed to elute the cyclolinopeptides based on their hydrophobicity. A typical gradient might be 20-80% B over 60 minutes.

-

Flow Rate: Approximately 1 mL/min for analytical scale or higher for preparative scale.

-

Detection: UV absorbance is monitored at 214 nm and 280 nm.

-

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is removed by lyophilization.

Primary Structure Determination: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Objective: To determine the amino acid sequence of the purified this compound.

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, acetonitrile, and a small amount of formic acid to promote ionization.

-

Ionization: The sample solution is introduced into an electrospray ionization source, where it is nebulized and ionized to produce protonated molecular ions [M+H]⁺.

-

MS1 Analysis: The mass-to-charge ratio (m/z) of the intact molecular ion is determined to confirm the molecular weight of the cyclic peptide.

-

MS/MS Analysis (Fragmentation): The molecular ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This induces fragmentation of the peptide backbone.

-

Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer. For cyclic peptides, the fragmentation pattern is more complex than for linear peptides, often involving multiple ring-opening events. The resulting b- and y-type ions, as well as internal fragment ions, are analyzed to deduce the amino acid sequence.[6]

Conformational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of this compound in solution.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts of all protons in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).[7]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. The choice between NOESY and ROESY depends on the molecular weight of the peptide and the experimental conditions.[8]

-

-

Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental data.

Synthesis

While naturally abundant, the chemical synthesis of this compound and its analogs is crucial for structure-activity relationship studies. The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Solid-Phase Synthesis of a Cyclic Nonapeptide

Objective: To chemically synthesize a cyclic nonapeptide analogous to this compound.

Methodology:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like N,N-dimethylformamide (DMF).

-

Chain Assembly: The linear peptide is assembled on the solid support in a stepwise manner from the C-terminus to the N-terminus. Each cycle involves:

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a base, typically piperidine (B6355638) in DMF.

-

Amino Acid Coupling: The carboxyl group of the next Fmoc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the peptide on the resin.

-

-

Cleavage from Resin: Once the linear nonapeptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers.

-

Cyclization: The linear peptide is then subjected to cyclization in dilute solution under basic conditions to promote intramolecular peptide bond formation between the N- and C-termini.

-

Purification: The crude cyclic peptide is purified by preparative RP-HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[9][10]

Mechanism of Immunosuppressive Action

The immunosuppressive activity of cyclolinopeptides, including this compound, is primarily attributed to their ability to inhibit the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][11] This mechanism is analogous to that of well-known immunosuppressive drugs like cyclosporin (B1163) A and tacrolimus.[12][13]

The Calcineurin-NFAT Signaling Pathway:

-

T-Cell Activation: Activation of the T-cell receptor (TCR) leads to an increase in intracellular calcium concentration.

-

Calcineurin Activation: Calcium ions bind to calmodulin, which in turn activates calcineurin, a serine/threonine phosphatase.

-

NFAT Dephosphorylation: Activated calcineurin dephosphorylates the NFAT transcription factor in the cytoplasm.

-

Nuclear Translocation: Dephosphorylation exposes a nuclear localization signal on NFAT, leading to its translocation into the nucleus.

-

Gene Transcription: In the nucleus, NFAT binds to the promoter regions of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).

-

Immune Response: The production and secretion of IL-2 and other cytokines lead to the proliferation and activation of T-cells, propagating the immune response.

Inhibition by this compound: this compound, like other cyclolinopeptides, is thought to first form a complex with an intracellular protein called cyclophilin. This this compound-cyclophilin complex then binds to calcineurin, inhibiting its phosphatase activity. By blocking calcineurin, the dephosphorylation of NFAT is prevented, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This ultimately leads to the suppression of the T-cell mediated immune response.[1]

Visualizations

Workflow for Structural Elucidation of this compound

Caption: General Workflow for the Structural Elucidation of this compound.

Calcineurin-NFAT Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the Calcineurin-NFAT Signaling Pathway by this compound.

Conclusion

This compound is a structurally complex and biologically active cyclic nonapeptide with significant potential in pharmacology, particularly as an immunosuppressive agent. Its well-defined three-dimensional structure, characterized by a key cis-Pro-Pro bond, is crucial for its activity. The elucidation of this structure has been made possible through a combination of advanced analytical techniques, including RP-HPLC, ESI-MS/MS, and NMR spectroscopy. The understanding of its mechanism of action via the inhibition of the calcineurin-NFAT signaling pathway provides a solid foundation for the rational design and development of novel therapeutics based on the cyclolinopeptide scaffold. This guide serves as a comprehensive resource for professionals engaged in the study and application of such bioactive peptides.

References

- 1. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ion binding of cyclolinopeptide A: an NMR and CD conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. users.cs.duke.edu [users.cs.duke.edu]

- 8. sopnmr.blogspot.com [sopnmr.blogspot.com]

- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 10. wernerlab.weebly.com [wernerlab.weebly.com]

- 11. Cyclolinopeptide A | Encyclopedia MDPI [encyclopedia.pub]

- 12. frontiersin.org [frontiersin.org]

- 13. Calcineurin-NFAT signalling in myeloid leucocytes: new prospects and pitfalls in immunosuppressive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclolinopeptide B: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclolinopeptide B, a cyclic nonapeptide, has garnered significant scientific interest due to its potent immunosuppressive properties. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and characterization. Quantitative data on its prevalence in various flaxseed cultivars are presented, alongside a comprehensive description of its mechanism of action as a calcineurin inhibitor. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

This compound was first discovered in 1968 by Weygand.[1] It is a member of the cyclolinopeptide family, a class of cyclic peptides isolated from flaxseed (Linum usitatissimum).[1][2][3] These peptides are characterized by their hydrophobic nature and cyclic structure, typically composed of eight to ten amino acids.[2] The highest concentrations of cyclolinopeptides are found in cold-pressed flaxseed oil.[3]

Natural Sources and Quantitative Occurrence

The primary natural source of this compound is the flax plant (Linum usitatissimum), where it is found in the seeds and oil.[1][4][5] The concentration of cyclolinopeptides can vary depending on the flaxseed cultivar, growing conditions, and processing methods.[3] While specific quantitative data for this compound across numerous cultivars is limited, studies have reported the concentrations of total and individual cyclolinopeptides in various Canadian flax cultivars. It is important to note that this compound contains a methionine residue, which can be easily oxidized to methionine sulfoxide, forming Cyclolinopeptide C.[6] Therefore, the reported concentrations of Cyclolinopeptide C can indirectly indicate the potential presence of this compound.

Table 1: Concentration of Selected Cyclolinopeptides in Canadian Flaxseed Cultivars (μg/g of seed) [1]

| Cultivar | Cyclolinopeptide A | Cyclolinopeptide C (Oxidized B) | Cyclolinopeptide D | Cyclolinopeptide E | Cyclolinopeptide F | Cyclolinopeptide G |

| CDC Bethune | 17 ± 2 | 10 ± 1 | 8 ± 1 | 15 ± 2 | 12 ± 1 | 28 ± 3 |

| Vimy | 20 ± 2 | 12 ± 1 | 9 ± 1 | 18 ± 2 | 14 ± 1 | 33 ± 3 |

| CDC Sorrel | 18 ± 2 | 11 ± 1 | 8 ± 1 | 16 ± 2 | 13 ± 1 | 30 ± 3 |

| Prairie Thunder | 19 ± 2 | 11 ± 1 | 9 ± 1 | 17 ± 2 | 13 ± 1 | 31 ± 3 |

| Flanders | 16 ± 2 | 9 ± 1 | 7 ± 1 | 14 ± 1 | 11 ± 1 | 26 ± 3 |

Data presented as mean ± standard deviation.

Experimental Protocols

Extraction of Cyclolinopeptides from Flaxseed Oil

This protocol outlines a liquid-liquid extraction method for isolating cyclolinopeptides from flaxseed oil.[2][7]

Materials:

-

Flaxseed oil

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 700 µL of flaxseed oil in a microcentrifuge tube, add 700 µL of a methanol-water mixture (70:30 v/v).

-

Vortex the mixture vigorously for 10 minutes to ensure thorough mixing.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

The upper phase (supernatant) contains the extracted cyclolinopeptides. Carefully collect the supernatant for further analysis.

Isolation and Purification by Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)

This protocol describes the isolation of cyclolinopeptides from an acetone (B3395972) extract of ground flaxseed followed by purification using HPLC.[1]

3.2.1. Solid-Phase Extraction

Materials:

-

Ground flaxseed

-

Acetone

-

Silica (B1680970) gel 60 SPE column

-

Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Vacuum manifold

Procedure:

-

Extract the ground flaxseed with acetone.

-

Equilibrate a silica gel 60 SPE column with hexane.

-

Load the acetone extract onto the SPE column.

-

Wash the column with solvents of increasing polarity to elute different fractions:

-

100% Hexane

-

20% EtOAc in hexane

-

50% EtOAc in hexane

-

-

Elute the cyclolinopeptide-containing fraction with 100% EtOAc followed by 10% MeOH in DCM.

-

Collect the eluate containing the cyclolinopeptides and evaporate the solvent.

3.2.2. High-Performance Liquid Chromatography (HPLC) Purification

Instrumentation and Conditions:

-

Column: ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1]

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water

-

-

Gradient Elution: [1]

-

0 min: 30% A

-

3 min: 40% A

-

6 min: 45% A

-

7 min: 65% A

-

19 min: Hold at 65% A

-

22 min: 66% A

-

23 min: 70% A

-

24 min: 100% A

-

26 min: Hold at 100% A

-

31 min: 30% A

-

-

Flow Rate: 0.5 mL/min, increasing to 1.0 mL/min from 23 to 26 min[1]

-

Detection: UV at 214 nm (for peptide bonds) and 280 nm (for tryptophan-containing peptides)[2][8]

-

Injection Volume: 15 µL[1]

Procedure:

-

Dissolve the dried cyclolinopeptide fraction from the SPE in a suitable solvent (e.g., methanol).

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the peaks of interest based on the UV chromatogram.

-

Confirm the identity and purity of this compound using mass spectrometry.

Immunosuppressive Mechanism of Action

This compound, like other immunosuppressive cyclolinopeptides and the well-known drug Cyclosporin A, exerts its effect by inhibiting the calcineurin signaling pathway, which is crucial for T-cell activation.

Signaling Pathway Diagram

Caption: Calcineurin inhibition pathway by this compound.

Workflow for Isolation and Identification

Caption: Isolation and identification workflow for this compound.

The mechanism of action involves the following key steps:[9][10][11][12][13]

-

Binding to Cyclophilin: this compound enters the cytoplasm of T-lymphocytes and binds to the immunophilin, cyclophilin.

-

Formation of a Complex: This binding forms a this compound-cyclophilin complex.

-

Inhibition of Calcineurin: The complex then binds to and inhibits the calcium- and calmodulin-dependent serine/threonine phosphatase, calcineurin.

-

Prevention of NFAT Dephosphorylation: The inhibition of calcineurin prevents it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).

-

Inhibition of NFAT Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

-

Suppression of IL-2 Gene Transcription: Without nuclear NFAT, the transcription of the gene for interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation, is suppressed.

-

Inhibition of T-Cell Activation: The lack of IL-2 production leads to the overall suppression of T-cell activation and proliferation, resulting in an immunosuppressive effect.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly as an immunosuppressive agent. This guide provides a foundational understanding of its discovery, natural abundance, and the technical procedures for its isolation and characterization. The detailed elucidation of its mechanism of action further underscores its potential for drug development. Further research into the quantitative analysis across a wider range of flax cultivars and the development of optimized, scalable purification protocols will be crucial for advancing the clinical application of this compound and its analogues.

References

- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 2. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and quantification of cyclolinopeptides in five flaxseed cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. repository.tugraz.at [repository.tugraz.at]

- 8. pubs.acs.org [pubs.acs.org]

- 9. droracle.ai [droracle.ai]

- 10. Calcineurin Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of calcineurin–cyclophilin–cyclosporin shows common but distinct recognition of immunophilin–drug complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cyclolinopeptide B mechanism of action hypothesis

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for Cyclolinopeptide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CLB), a cyclic nonapeptide isolated from flaxseed (Linum usitatissimum), has demonstrated significant immunosuppressive and potential anti-cancer activities. Its mechanism of action, while not as extensively studied as its analogue Cyclolinopeptide A (CLA), is hypothesized to parallel that of well-established immunosuppressants like Cyclosporin A (CsA). This technical guide consolidates the current understanding and primary hypotheses regarding CLB's molecular interactions and downstream cellular effects. The core hypothesis centers on the inhibition of the calcineurin-NFAT signaling pathway via interaction with cyclophilin. Secondary proposed mechanisms include the modulation of the AKT/JNK signaling cascade and the induction of cell cycle arrest. This document provides a detailed overview of these pathways, quantitative data from related compounds, and the experimental protocols used to investigate these mechanisms.

Core Hypothesis: Calcineurin-Dependent Immunosuppression

The principal hypothesis for the immunosuppressive action of this compound is its interference with T-cell activation, a mechanism it shares with Cyclosporin A. This process is initiated by the binding of CLB to an intracellular receptor, cyclophilin (Cyp), a peptidyl-prolyl cis-trans isomerase. The resulting CLB-Cyp complex acquires the ability to bind to and inhibit the catalytic activity of calcineurin (CaN), a calcium and calmodulin-dependent serine/threonine phosphatase.

In activated T-cells, calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to induce the expression of critical immunomodulatory genes, most notably Interleukin-2 (IL-2). IL-2 is a potent cytokine that promotes T-cell proliferation and differentiation.

By inhibiting calcineurin, the CLB-Cyp complex prevents NFAT dephosphorylation and its subsequent nuclear translocation. This blockade halts the IL-2 signaling cascade, leading to a suppression of T-cell mediated immune responses. This hypothesized pathway explains the observed inhibition of T-cell proliferation and the overall immunosuppressive phenotype of cyclolinopeptides.

Secondary Hypotheses

Modulation of AKT/JNK Signaling

Evidence suggests that both Cyclolinopeptide A and B can modulate the AKT/JNK signaling pathway, which plays a crucial role in cell proliferation and survival. The c-Jun N-terminal kinase (JNK) pathway, a subset of the MAPK pathways, is activated by various stress signals and can lead to apoptosis. Conversely, the AKT (Protein Kinase B) pathway is a key mediator of cell survival, proliferation, and growth. These two pathways are often interlinked, with AKT capable of negatively regulating JNK activation. It is hypothesized that CLB's anti-proliferative effects, particularly in cancer cell lines, may be mediated by its ability to influence the balance of these pathways, potentially inhibiting pro-survival AKT signaling or promoting pro-apoptotic JNK signaling.

Induction of Cell Cycle Arrest

Another proposed mechanism of action for cyclolinopeptides is the induction of cell cycle arrest. Studies on CLA have shown an ability to arrest bone giant tumor cells in the G0/G1 phase of the cell cycle. This suggests that cyclolinopeptides, including CLB, may interact with the cellular machinery that governs cell cycle progression, such as cyclin-dependent kinases (CDKs) and their inhibitors. This mechanism would contribute significantly to the observed anti-proliferative and anti-cancer effects.

Quantitative Data Summary

Direct quantitative data for this compound's interaction with specific molecular targets is limited. However, data from its close analogue, Cyclolinopeptide A (CLA), provides a valuable reference for hypothesizing the potency of CLB.

| Parameter | Ligand | Target | Value | Comments |

| Binding Affinity | Cyclolinopeptide A | Bovine Cyclophilin A | Kd ≈ 600-700 nM | Binding is ~20-fold weaker than Cyclosporin A (Kd ≈ 30-37 nM). |

| Enzyme Inhibition | Cyclolinopeptide A | Calcineurin | Requires 10x higher concentration than CsA | The CLA-CypA complex is a weaker inhibitor of calcineurin compared to the CsA-CypA complex. |

| Cell Proliferation | This compound | Human Lymphocytes | Inhibits mitogen-induced proliferation | Potency reported to be comparable to Cyclosporin A in some assays, though specific IC50 values are not consistently reported. |

Key Experimental Protocols

Investigating the hypothesized mechanisms of action for this compound requires a suite of specific in vitro and in vivo assays.

Lymphocyte Proliferation Assay

This assay is fundamental for quantifying the immunosuppressive effect of CLB on T-cell and B-cell activation.

-

Objective: To measure the dose-dependent inhibition of mitogen-stimulated lymphocyte proliferation by CLB.

-

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Plate PBMCs in a 96-well plate at a concentration of 1 x 105 cells/well in complete RPMI-1640 medium.

-

Treatment: Add serial dilutions of this compound to the wells. Include vehicle controls (e.g., DMSO) and a positive control inhibitor (e.g., Cyclosporin A).

-

Stimulation: Add a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A) to stimulate T-cell proliferation.

-

Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: Add [3H]-thymidine to the culture for the final 8-18 hours of incubation. Harvest the cells onto filter mats and measure incorporated radioactivity using a scintillation counter. Proliferation is proportional to the counts per minute (cpm).

-

CFSE Staining: Alternatively, pre-label cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. Proliferation is measured by the generational dilution of the CFSE dye via flow cytometry.

-

-

Calcineurin Phosphatase Activity Assay

This biochemical assay directly tests the hypothesis that the CLB-Cyp complex inhibits calcineurin's enzymatic activity.

-

Objective: To determine if CLB, in the presence of cyclophilin, inhibits the phosphatase activity of calcineurin.

-

Methodology:

-

Reagents: Utilize recombinant human Calcineurin, recombinant human Cyclophilin A, and a specific phosphorylated peptide substrate (e.g., RII phosphopeptide).

-

Reaction Setup: In a 96-well plate, combine assay buffer, Calmodulin, Calcineurin, and Cyclophilin A.

-

Inhibitor Addition: Add varying concentrations of this compound or Cyclosporin A (as a positive control).

-

Pre-incubation: Allow the components to pre-incubate to permit the formation of the inhibitor-cyclophilin complex.

-

Initiate Reaction: Add the RII phosphopeptide substrate to start the dephosphorylation reaction. Incubate at 30°C.

-

Quantify Phosphate (B84403) Release: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay. The amount of free phosphate is inversely proportional to the inhibitory activity of CLB.

-

Cell Cycle Analysis

This assay is used to verify the hypothesis that CLB exerts its anti-proliferative effects by causing cell cycle arrest.

-

Objective: To determine the effect of CLB on the cell cycle distribution of a proliferating cell line (e.g., Jurkat T-cells or a cancer cell line).

-

Methodology:

-

Cell Culture and Treatment: Culture cells to logarithmic growth phase and then treat with various concentrations of CLB for a specified time period (e.g., 24, 48 hours).

-

Cell Harvest: Harvest the cells by centrifugation.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the membranes and preserve the cellular structure. Store at 4°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing a quantitative DNA dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

-

Cyclolinopeptide B: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLB) is a cyclic nonapeptide, a member of the cyclolinopeptides family of natural compounds isolated from flaxseed (Linum usitatissimum) and its oil.[1][2][3][4][5] These peptides, also known as linusorbs, are characterized by their cyclic and hydrophobic nature.[2][3][4] this compound, in particular, has garnered significant scientific interest due to its notable biological activities, including immunosuppressive and potential anticancer effects.[1][2][6][7] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant workflows and biological pathways.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a quantitative foundation for research and development applications.

| Property | Value | Source(s) |

| Molecular Formula | C₅₆H₈₃N₉O₉S | [8] |

| Molecular Weight | 1058.4 g/mol (Average) 1057.60344643 Da (Monoisotopic) | [1][8][9] |

| IUPAC Name | (3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-dibenzyl-9,18-bis[(2S)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.0³,⁷]tritriacontane-2,8,11,14,17,20,23,26,29-nonone | [8] |

| Amino Acid Sequence | cyclo[L-isoleucyl-L-methionyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-phenylalanyl-L-valyl] | [8] |

| Synonyms | This compound, SCHEMBL31500491, SCHEMBL31500492, CHEBI:230354, HY-P5058 | [8] |

| Optical Rotation | [α]D -104.1 (c, 0.2 in MeOH) | [9] |

| Melting Point | Not Available | [9] |

| Solubility | Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions. It is typically dissolved in organic solvents such as methanol (B129727), acetonitrile (B52724), or DMSO for experimental purposes.[10] The solubility in diacylglycerol (DAG) is reported to be significantly higher than in other substrates.[11] |

Experimental Protocols

The isolation, purification, and characterization of this compound are critical steps for its study. The following sections detail the common methodologies employed.

Isolation and Purification

This compound is naturally present in flaxseed oil. Its extraction and purification involve several steps to separate it from the complex lipid matrix and other cyclopeptides.

1. Extraction from Flaxseed Oil:

-

Liquid-Liquid Extraction: A common method involves partitioning the cyclopeptides from the oil into a polar solvent.[3][4] An aliquot of flaxseed oil is mixed with a methanol/water or methanol/ethanol/water mixture.[3][4] The mixture is vortexed and then centrifuged to separate the polar, peptide-containing supernatant from the non-polar lipid layer.[3][4] Ratios of methanol to water (e.g., 60:40, 70:30, 80:20) can be optimized for extraction efficiency.[3][4] A hot methanol/water mixture (e.g., preheated to 90°C) has been shown to improve extraction efficiency for some cyclolinopeptides.[3][4]

-

Sonication-Assisted Methanol Extraction (SAME): This method involves adding methanol to the flaxseed oil, followed by vortexing and sonication.[3][4] The mixture is then centrifuged, and the supernatant containing the peptides is collected.[3][4]

2. Solid Phase Extraction (SPE):

-

For further purification and removal of other polar compounds like pigments and phospholipids, SPE with a silica (B1680970) gel stationary phase is used.[5][12]

-

The column is first equilibrated with a non-polar solvent like hexane (B92381).[5]

-

The sample (dissolved in hexane) is loaded onto the column.[5]

-

A series of washes with solvents of increasing polarity are performed. Low-polarity compounds are eluted with hexane and ethyl acetate (B1210297)/hexane mixtures.[5]

-

Cyclolinopeptides are typically eluted with 100% ethyl acetate and 10% methanol in dichloromethane.[5]

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification step to isolate this compound from other closely related cyclolinopeptides is achieved using preparative HPLC.[10]

-

A phenyl-hexyl column has been shown to be effective for the simultaneous isolation of multiple cyclolinopeptides.[10][13]

-

A gradient elution program with acetonitrile and water is commonly employed.[5][10] An example of optimized conditions includes an initial acetonitrile (ACN) to water ratio of 40%, increasing to a final ACN ratio of 80%.[10]

Caption: Workflow for the isolation and purification of this compound.

Characterization Methods

Once purified, this compound is characterized to confirm its identity and structure.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Analytical RP-HPLC is used to assess the purity of the isolated peptide.[3]

-

A C18 or phenyl-hexyl column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[3][5][13]

-

Detection is commonly performed using a UV detector at wavelengths of 214 nm (for peptide bonds) and 260/280 nm (for aromatic residues like phenylalanine).[3][5]

2. Mass Spectrometry (MS):

-

Mass spectrometry is crucial for determining the molecular weight and amino acid sequence of this compound.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for analyzing peptides.[14][15] The purified peptide is dissolved in a suitable solvent (e.g., methanol/water with a small amount of acid) and infused into the mass spectrometer.[16]

-

High-Resolution Mass Spectrometry (HRMS): Instruments like the Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer provide highly accurate mass measurements, allowing for the confirmation of the elemental composition.[3][4][17]

-

Tandem Mass Spectrometry (MS/MS): To sequence the peptide, the protonated molecular ion ([M+H]⁺) is selected and fragmented. The resulting fragment ions (typically b- and y-type ions) allow for the deduction of the amino acid sequence.[14][16]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is used to determine the three-dimensional structure of cyclolinopeptides in solution.[18][19][20]

-

For peptides like Cyclolinopeptide A, 220 MHz ¹H NMR spectra have been analyzed to determine the conformation of the main chain.[18][19]

-

Experiments such as COSY, TOCSY, and NOESY are used for resonance assignments.[20]

-

Deuterium exchange rates and temperature-dependence studies of NH proton chemical shifts provide information about solvent exposure and intramolecular hydrogen bonding.[18]

Caption: Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily immunosuppressive and anticancer effects.[1][2][6] Its mechanisms of action involve the modulation of key cellular signaling pathways.

-

Immunosuppressive Activity: this compound has been shown to possess immunosuppressive activity on human peripheral blood lymphocytes.[1] Analogues of this compound exhibit high immunosuppressive activity by inhibiting calmodulin neurophosphatase activity, which is similar to the mechanism of action of Cyclosporin A (CsA).[21][22] This leads to the inhibition of the transcription factor NFAT and subsequent suppression of IL-2 expression.[21][22]

-

Anticancer Potential: In vitro studies have demonstrated that cyclolinopeptides, including this compound, can inhibit cancer cell proliferation.[2] One of the identified mechanisms is the modulation of the AKT/JNK signaling pathway.[2]

The diagram below illustrates the modulation of the AKT/JNK signaling pathway, a key mechanism in the anticancer activity of this compound.

Caption: Modulation of the AKT/JNK pathway by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer Potential of the Cyclolinopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification and Characterization of the Stability of Hydrophobic Cyclolinopeptides From Flaxseed Oil [frontiersin.org]

- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 6. researchgate.net [researchgate.net]

- 7. Flaxseed Peptides and Cyclolinopeptides: A Critical Review on Proteomic Approaches, Biological Activity, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C56H83N9O9S | CID 10581956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound this compound (FDB003149) - FooDB [foodb.ca]

- 10. A practical and fast isolation of 12 cyclolinopeptides (linusorbs) from flaxseed oil via preparative HPLC with phenyl-hexyl column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Characterization and complete separation of major cyclolinopeptides in flaxseed oil by reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. chem.uzh.ch [chem.uzh.ch]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Isolating Cyclolinopeptide B from Linum usitatissimum: A Technical Guide for Researchers

Introduction

Cyclolinopeptide B, a cyclic nonapeptide first identified in flaxseed (Linum usitatissimum), has garnered significant interest within the scientific community for its potent immunosuppressive and anticancer properties. As a member of the cyclolinopeptide family, this hydrophobic compound presents both opportunities and challenges in its extraction, purification, and characterization. This technical guide provides an in-depth overview of the methodologies for isolating this compound, tailored for researchers, scientists, and drug development professionals. The guide synthesizes available data on extraction and purification protocols, quantitative analysis, and the current understanding of its mechanisms of action.

Data Presentation: Quantitative Analysis of Cyclolinopeptide Content

While specific quantitative data for the yield and purity of this compound during isolation is not extensively detailed in the current literature, studies on the overall cyclolinopeptide (CLP) content in flaxseed provide valuable benchmarks. The concentration of total CLPs in various flaxseed cultivars has been reported to range from 189 µg/g to 303 µg/g.[1] Furthermore, a purity of 91.4% has been achieved for a mixture of cyclolinopeptides extracted from flaxseed cake.[2]

The following table summarizes the reported concentrations of the total cyclolinopeptide mixture in flaxseed, which includes this compound as a constituent.

| Flaxseed Cultivar | Total Cyclolinopeptide Concentration (µg/g) | Reference |

| Flanders | 189 | [1] |

| Somme | 303 | [1] |

It is important to note that the relative abundance of individual cyclolinopeptides, including this compound, can vary depending on the flaxseed cultivar, growing conditions, and the extraction method employed.

Experimental Protocols: Isolating a Cyclolinopeptide-Enriched Fraction

The isolation of this compound is typically achieved through a multi-step process involving extraction from flaxseed oil or defatted flaxseed meal (cake), followed by purification to separate the various cyclolinopeptides.

Extraction from Flaxseed Oil

a) Liquid-Liquid Extraction:

-

Objective: To partition the more polar cyclolinopeptides from the nonpolar triglycerides in flaxseed oil.

-

Protocol:

-

Mix equal volumes of flaxseed oil and a methanol (B129727)/water solution (e.g., 80:20 v/v).

-

Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes to separate the layers.

-

Carefully collect the upper methanolic layer, which contains the cyclolinopeptides.

-

Repeat the extraction process on the oil layer to maximize the yield.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude cyclolinopeptide extract.

-

b) Sonication-Assisted Methanol Extraction:

-

Objective: To enhance the extraction efficiency using ultrasonic waves.

-

Protocol:

-

Suspend flaxseed oil in methanol (e.g., 1:1 v/v).

-

Subject the mixture to ultrasonication for 30-60 minutes in a temperature-controlled water bath.

-

Centrifuge the mixture to pellet any insoluble material.

-

Collect the methanolic supernatant containing the cyclolinopeptides.

-

Evaporate the solvent to yield the crude extract.

-

Extraction from Flaxseed Cake (Defatted Meal)

-

Objective: To extract cyclolinopeptides from the solid matrix of flaxseed cake.

-

Protocol:

-

Mill the flaxseed cake to a fine powder to increase the surface area for extraction.

-

Suspend the powdered cake in a suitable solvent, such as ethanol (B145695) or acetone.

-

Stir the mixture for several hours at room temperature.

-

Filter the mixture to separate the solid residue from the solvent extract.

-

Concentrate the extract under vacuum to obtain the crude cyclolinopeptide mixture.

-

Purification of the Cyclolinopeptide Mixture

a) Solid-Phase Extraction (SPE):

-

Objective: To remove interfering compounds and enrich the cyclolinopeptide fraction.

-

Protocol:

-

Dissolve the crude extract in a minimal amount of a non-polar solvent.

-

Load the solution onto a silica (B1680970) gel SPE cartridge pre-conditioned with the same solvent.

-

Wash the cartridge with solvents of increasing polarity (e.g., hexane, ethyl acetate) to elute non-polar impurities.

-

Elute the cyclolinopeptide fraction with a more polar solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol.

-

Collect the eluate and evaporate the solvent.

-

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To isolate individual cyclolinopeptides, including this compound, from the enriched fraction.

-

Protocol:

-

Dissolve the SPE-purified extract in the initial mobile phase.

-

Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18 or Phenyl-Hexyl).

-

Elute the cyclolinopeptides using a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) in water, typically with an acid modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at a wavelength of 214 nm (for the peptide bond).

-

Collect the fractions corresponding to the peaks of interest.

-

Analyze the collected fractions using analytical HPLC and mass spectrometry to confirm the identity and purity of this compound.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Conclusion

The isolation of this compound from Linum usitatissimum is a meticulous process that requires a combination of effective extraction and high-resolution purification techniques. While quantitative data for the specific yield and purity of this compound remains an area for further investigation, the protocols outlined in this guide provide a robust framework for obtaining a cyclolinopeptide-enriched fraction suitable for further separation. The elucidation of its immunosuppressive and anticancer signaling pathways underscores the therapeutic potential of this natural compound, making the development of optimized and scalable isolation strategies a critical endeavor for future drug discovery and development efforts.

References

Early Research on the Immunosuppressive Effects of Cyclolinopeptide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research on the immunosuppressive properties of Cyclolinopeptide B (CLB), a cyclic nonapeptide isolated from flaxseed. While early studies extensively documented the immunosuppressive activity of its analogue, Cyclolinopeptide A (CLA), research has also highlighted the potential of CLB as an immunomodulatory agent. This document summarizes the qualitative and quantitative findings, details relevant experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Quantitative Data on Immunosuppressive Effects

Early research identified this compound as an inhibitor of mitogen-induced lymphocyte proliferation in both human peripheral blood lymphocytes and murine models.[1] The inhibitory effect of CLB, particularly in response to the mitogen concanavalin (B7782731) A, was found to be comparable to that of the well-established immunosuppressant, Cyclosporin A (CsA).[2]

| Compound | Assay | Cell Type | Mitogen | Key Findings | Reference |

| This compound (CLB) | Lymphocyte Proliferation | Human Peripheral Blood Lymphocytes | Mitogen (unspecified) | Suppressed mitogen-induced response.[1] | [1] |

| Lymphocyte Proliferation | Mouse Lymphocytes | Mitogen (unspecified) | Inhibited lymphocyte proliferation.[1] | [1] | |

| Lymphocyte Proliferation | Not Specified | Concanavalin A | Inhibitory effect comparable to Cyclosporin A. | [2] | |

| Cyclolinopeptide A (CLA) (for comparison) | Humoral Immune Response (PFC test) | Mouse Spleen Cells | Sheep Red Blood Cells (SRBC) | Suppressed primary and secondary immune responses in vitro and in vivo. | [3] |

| Cellular Immune Response (DTH test) | Mice | Sheep Red Blood Cells (SRBC) | Suppressed delayed-type hypersensitivity. | [3] | |

| Human Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mitogen (unspecified) | Influenced lymphocyte proliferation in vitro. | [3] |

Experimental Protocols

The primary method used in early research to determine the immunosuppressive effects of this compound was the mitogen-induced lymphocyte proliferation assay.

Mitogen-Induced Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to undergo proliferation in response to a stimulating agent (mitogen). The inhibition of this proliferation by a test compound, such as this compound, indicates immunosuppressive activity.

Objective: To assess the in vitro immunosuppressive effect of this compound by measuring its ability to inhibit mitogen-stimulated lymphocyte proliferation.

Materials:

-

Cells: Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy human donors or splenocytes from mice.

-

Mitogen: Phytohaemagglutinin (PHA) or Concanavalin A (ConA).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.

-

Proliferation Measurement: [3H]-thymidine or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), centrifuge, liquid scintillation counter or microplate reader.

Procedure:

-

Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate splenocytes by homogenizing spleen tissue and removing red blood cells.

-

Cell Seeding: Resuspend the isolated lymphocytes in complete culture medium and adjust the cell concentration. Seed the cells into 96-well plates at a density of approximately 1-2 x 10^5 cells per well.

-

Compound Addition: Prepare serial dilutions of this compound and add them to the designated wells. Include a vehicle control (solvent only) and a positive control (e.g., Cyclosporin A).

-

Mitogen Stimulation: Add the mitogen (e.g., PHA at 5 µg/mL or ConA at 2.5 µg/mL) to all wells except for the unstimulated control wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified CO2 incubator at 37°C.

-

Proliferation Assessment:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the mitogen-stimulated control.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway for this compound Immunosuppression

The immunosuppressive mechanism of cyclolinopeptides is believed to be analogous to that of Cyclosporin A.[2] It involves the formation of a complex with an intracellular receptor, cyclophilin, which then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell activation and proliferation.

Caption: Hypothesized mechanism of this compound immunosuppression.

Experimental Workflow for Lymphocyte Proliferation Assay

The following diagram illustrates the key steps in a typical mitogen-induced lymphocyte proliferation assay used to evaluate the immunosuppressive activity of this compound.

Caption: Workflow of a mitogen-induced lymphocyte proliferation assay.

References

Unveiling the Therapeutic Potential of Cyclolinopeptide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclolinopeptide B (CLP-B), a cyclic nonapeptide originally isolated from flaxseed (Linum usitatissimum), has emerged as a promising natural compound with a diverse range of biological activities. Its unique cyclic structure confers a high degree of stability, making it an attractive candidate for therapeutic development. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anticancer and immunosuppressive properties. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further research and drug development efforts in this area.

Core Therapeutic Areas and Mechanisms of Action

This compound has demonstrated significant potential in two primary therapeutic areas: oncology and immunology. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and immune responses.

Anticancer Activity

CLP-B exhibits cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.

Therapeutic Targets and Signaling Pathways:

-

Cell Cycle Regulation: A significant mechanism of CLP-B's anticancer activity is its ability to induce cell cycle arrest at the G1 phase. This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Downregulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: CLP-B has been shown to decrease the levels of CDK2, CDK4, Cyclin D3, and Cyclin E. These proteins are critical for the progression from the G1 to the S phase of the cell cycle.

-

Upregulation of CDK Inhibitors: CLP-B treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitors p21WAF1/CIP1 and p27KIP1. These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of CDK-cyclin complexes.

-

-

AKT/JNK Signaling Pathway: CLP-B has been implicated in the modulation of the AKT/JNK signaling pathway, which plays a crucial role in cell survival and apoptosis. By inhibiting pro-survival signals and promoting pro-apoptotic pathways, CLP-B can trigger cancer cell death.

Quantitative Data on Anticancer Activity:

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings.

| Cell Line | Cancer Type | Concentration | Incubation Time (h) | Cytotoxicity (%) | Reference |

| SGC-7901 | Gastric Cancer | 80-240 µM | Not Specified | Significant | |

| MCF-7 | Breast Cancer | 25-400 µg/mL | 24 | ~19% (at highest conc.) | |

| SK-BR-3 | Breast Cancer | 25-400 µg/mL | 24 | ~41% (at highest conc.) | |

| MDA-MB-231 | Breast Cancer | 25-400 µM | Not Specified | Concentration-dependent decrease |

Signaling Pathway Diagram: G1 Phase Cell Cycle Arrest

Caption: CLP-B induces G1 cell cycle arrest by upregulating p21 and p27.

Immunosuppressive Activity

This compound has demonstrated potent immunosuppressive effects, comparable in some assays to the clinically used immunosuppressant, Cyclosporin A.

Therapeutic Targets and Signaling Pathways:

-

Inhibition of Lymphocyte Proliferation: CLP-B suppresses the mitogen-induced proliferation of human peripheral blood lymphocytes. This is a key mechanism for dampening an overactive immune response.

-

Inhibition of Interleukin-1 (IL-1) and Interleukin-2 (IL-2): The immunosuppressive action of cyclolinopeptides is believed to involve the inhibition of the production and/or action of crucial cytokines like IL-1 and IL-2. These cytokines are essential for the activation and proliferation of T-cells, which are central players in the adaptive immune response.

-

Calcineurin Inhibition: The mechanism of immunosuppression by cyclolinopeptides may be similar to that of Cyclosporin A, which involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.

Quantitative Data on Immunosuppressive Activity:

| Assay | Cell Type | Mitogen | IC50 | Reference |

| Mitogenic Response | Human Peripheral Blood Lymphocytes | Concanavalin A | 44 ng/mL | |

| Lymphocyte Proliferation | Mouse Lymphocytes | Concanavalin A | 39 µg/mL |

Signaling Pathway Diagram: T-Cell Activation Inhibition

Caption: CLP-B inhibits T-cell activation by targeting the calcineurin-NFAT pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

WST-8 Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, SK-BR-3, SGC-7901)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

WST-8 (Cell Counting Kit-8) solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the CLP-B solutions at various concentrations (e.g., 25, 50, 100, 200, 400 µg/mL or µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve CLP-B).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Incubation with WST-8: Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The cytotoxicity is then calculated as 100 - Cell Viability (%).

Experimental Workflow Diagram: WST-8 Assay

Caption: Workflow for assessing cytotoxicity using the WST-8 assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines (e.g., SGC-7901)

-

Complete culture medium

-

6-well plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described for the cytotoxicity assay.

-

Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.

-

Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram: Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blotting for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of proteins in the AKT/JNK and cell cycle pathways following treatment with this compound.

Materials:

-

Cancer cell lines and treatment reagents as above

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-JNK, anti-JNK, anti-p21, anti-p27, anti-CDK2, anti-CDK4, anti-Cyclin D3, anti-Cyclin E, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent, with well-defined activities in the realms of cancer and immunosuppression. Its ability to modulate specific signaling pathways, leading to cell cycle arrest, apoptosis, and immune suppression, underscores its potential for targeted therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of this fascinating natural peptide.

Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Further elucidation of its molecular targets and the intricate details of its interactions with cellular components will be crucial for optimizing its therapeutic efficacy and for the rational design of novel analogs with enhanced potency and selectivity. The continued investigation of this compound holds the promise of delivering new and effective treatments for a range of challenging diseases.

The Biosynthesis of Cyclolinopeptide B in Flaxseed: A Technical Guide for Researchers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of cyclolinopeptide B, a cyclic nonapeptide with significant immunosuppressive properties found in flaxseed (Linum usitatissimum). The document outlines the current understanding of the biosynthetic pathway, presents quantitative data on cyclolinopeptide concentrations, details relevant experimental protocols, and visualizes the proposed molecular processes.

Introduction to this compound

This compound is a member of the cyclolinopeptide family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). These cyclic peptides are of considerable interest to the pharmaceutical industry due to their unique structural features and potent biological activities. This compound, in particular, has demonstrated notable immunosuppressive effects, making it a promising candidate for further investigation in drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound follows a multi-step process characteristic of RiPPs, involving ribosomal synthesis of a precursor protein followed by enzymatic processing.

Ribosomal Synthesis of the Precursor Protein

This compound is encoded by a specific gene, and its amino acid sequence is initially synthesized as part of a larger precursor protein on the ribosome.[1][2][3] Through database searches of the flax genome, it has been determined that this compound, along with other cyclolinopeptides like A, C, and E, is derived from a precursor protein encoded by the gene with the accession number AFSQ01016651.1.[4] This precursor protein contains the linear amino acid sequence of what will become this compound embedded within its primary structure.

Post-Translational Modification: Cleavage and Cyclization

Following ribosomal synthesis, the precursor protein undergoes a series of post-translational modifications to release and cyclize the linear this compound sequence.[5] This process is catalyzed by specific enzymes, though the exact proteases and cyclases responsible for this compound biosynthesis in flaxseed have not yet been definitively identified.[1][6] However, research on the biosynthesis of other plant-derived cyclic peptides, such as orbitides and cyclotides, provides strong evidence for the classes of enzymes that are likely involved.[1][7]

The proposed enzymatic steps are:

-

Proteolytic Cleavage: The precursor protein is cleaved by one or more proteases to excise the linear peptide corresponding to this compound. Enzymes such as asparaginyl endopeptidases (AEPs) or subtilisin-like proteases are known to be involved in the processing of similar cyclic peptide precursors in other plant species.[8][9]

-

Cyclization: The excised linear peptide is then circularized through the formation of a peptide bond between its N- and C-termini. This reaction is catalyzed by a peptide cyclase. In many cases, the same AEP that performs the cleavage also catalyzes the cyclization reaction through a transpeptidation mechanism.[9] Butelase 1, an AEP from Clitoria ternatea, is a notable example of a highly efficient peptide ligase.[10][11]

The general pathway for the biosynthesis of this compound is depicted in the following diagram:

Quantitative Data

The concentration of cyclolinopeptides, including those closely related to or co-expressed with this compound, varies among different flaxseed cultivars and is influenced by environmental conditions.[2][3] The following tables summarize the available quantitative data on cyclolinopeptide concentrations in various Canadian flaxseed cultivars.

Table 1: Cyclolinopeptide Concentrations in Different Flaxseed Cultivars (µg/g of seed) [3]

| Cultivar | Cyclolinopeptide 1 | Cyclolinopeptide 3 | Cyclolinopeptide 4 | Cyclolinopeptide 5 | Cyclolinopeptide 6 | Cyclolinopeptide 7 | Total Cyclolinopeptides |

| CDC Bethune | 62.3 ± 7.9 | 68.4 ± 8.8 | 23.5 ± 3.1 | 70.1 ± 7.2 | 12.4 ± 4.3 | 36.2 ± 3.6 | 272.9 ± 32.9 |

| CDC Valour | 49.2 ± 8.2 | 61.9 ± 8.9 | 12.8 ± 4.9 | 56.0 ± 5.2 | 10.7 ± 3.7 | 30.5 ± 2.5 | 221.1 ± 32.4 |

| Flanders | 44.0 ± 3.2 | 53.5 ± 4.9 | 12.4 ± 3.7 | 46.4 ± 3.9 | 8.3 ± 0.6 | 24.0 ± 1.5 | 188.6 ± 17.8 |

| Somme | 65.9 ± 5.5 | 65.2 ± 6.5 | 42.5 ± 5.0 | 61.6 ± 5.1 | 16.6 ± 2.0 | 51.0 ± 4.3 | 302.8 ± 27.4 |

| Vimy | 54.1 ± 5.2 | 79.7 ± 8.1 | 21.1 ± 9.2 | 71.3 ± 8.6 | 14.5 ± 2.2 | 41.3 ± 5.1 | 282.0 ± 39.4 |

Note: this compound was not directly quantified in this study, but its precursor gene also codes for cyclolinopeptides 1, 3, and 5.

Table 2: Total Cyclolinopeptide Content from Precursor Genes in Different Flaxseed Cultivars (µg/g of seed) [3]

| Cultivar | Cyclolinopeptide-51 (from gene AFSQ01016651.1) | Cyclolinopeptide-65 (from gene AFSQ01025165.1) |

| CDC Bethune | 200.8 | 72.11 |

| CDC Valour | 167.1 | 54.05 |

| Flanders | 152.0 | 50.45 |

| Somme | 192.7 | 99.15 |

| Vimy | 205.1 | 76.85 |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of cyclolinopeptides from flaxseed, as well as a general protocol for enzyme assays that can be adapted for studying the biosynthesis of this compound.

Extraction and Purification of Cyclolinopeptides from Flaxseed[3][12]

-

Oil Extraction: Grind flaxseeds and extract the oil using a suitable solvent such as acetone (B3395972) or hexane.

-

Solid Phase Extraction (SPE):

-

Load the crude oil extract onto a silica (B1680970) gel SPE column.

-

Wash the column with less polar solvents (e.g., hexane, 20% ethyl acetate (B1210297) in hexane) to remove non-polar compounds.

-

Elute the cyclolinopeptides with more polar solvents (e.g., 100% ethyl acetate, 10% methanol (B129727) in dichloromethane).

-

-

Solvent Evaporation: Remove the solvent from the cyclolinopeptide-containing fractions using a rotary evaporator.

Quantification of Cyclolinopeptides by HPLC[3][12]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a gradient from 30% to 100% acetonitrile over 30 minutes.

-

Detection: Monitor the elution of cyclolinopeptides at a wavelength of 214 nm, which corresponds to the absorption of the peptide bond.

-

Quantification: Prepare a standard curve using a known concentration of a purified cyclolinopeptide or a related internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

LC-MS/MS for Identification and Quantification[12]

For more sensitive and specific detection and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

-

Instrumentation: An LC system coupled to a mass spectrometer with electrospray ionization (ESI).

-

Separation: Use a similar reversed-phase HPLC method as described above.

-

Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, or in full scan mode for identification.

-

Data Analysis: Identify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Quantify using an internal standard.

General Protocol for In Vitro Enzyme Assay for Biosynthesis

While the specific enzymes for this compound are not yet confirmed, a general protocol for an in vitro assay to test candidate proteases and cyclases can be outlined.

-

Substrate Preparation: Synthesize or recombinantly express the linear precursor peptide of this compound.

-

Enzyme Preparation: Extract and partially purify proteins from developing flaxseeds, or heterologously express candidate enzyme genes (e.g., AEPs, subtilisin-like proteases identified from transcriptome data).[4]

-

Reaction Mixture: Combine the linear peptide substrate, the enzyme preparation, and a suitable buffer at an optimal pH and temperature.

-

Reaction Monitoring: At various time points, stop the reaction and analyze the mixture by HPLC or LC-MS to detect the formation of the cyclic product.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.

Regulation of this compound Biosynthesis